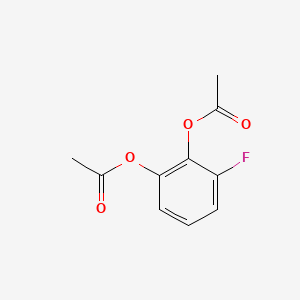

2-(Acetyloxy)-3-fluorophenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Acetyloxy)-3-fluorophenyl acetate is an organic compound that features both acetyloxy and fluorophenyl functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)-3-fluorophenyl acetate typically involves the acetylation of 3-fluorophenol. One common method is to react 3-fluorophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of acetic anhydride and a suitable base, such as triethylamine, in a solvent like dichloromethane is common in large-scale synthesis .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.

Reduction: Reduction of the acetyloxy group can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 2-(carboxy)-3-fluorophenyl acetate.

Reduction: Formation of 2-(hydroxy)-3-fluorophenyl acetate.

Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediates

2-(Acetyloxy)-3-fluorophenyl acetate serves as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance the therapeutic efficacy of drugs. For instance, it has been investigated for its potential anti-inflammatory and analgesic properties, making it a candidate for developing new pain management therapies.

Case Study: Anticancer Activity

Recent studies have demonstrated that compounds derived from this compound exhibit significant anticancer activity. In vitro evaluations showed that analogs of this compound inhibited growth in various cancer cell lines, with some achieving over 70% growth inhibition at certain concentrations. This positions it as a promising scaffold for further drug development aimed at treating different types of cancers.

Biological Studies

Enzyme-Catalyzed Reactions

The compound is utilized in biochemical research to study enzyme-catalyzed reactions. Its acetyloxy groups can be hydrolyzed by esterases, allowing researchers to investigate metabolic pathways and enzyme kinetics related to ester hydrolysis.

Mechanism of Action

Upon hydrolysis, this compound releases acetic acid and the corresponding phenolic compound, which can interact with various biological targets. This interaction is crucial for understanding the compound's role in biological systems and its potential therapeutic effects.

Materials Science

Advanced Materials Development

The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings. Its fluorine atom contributes to enhanced chemical stability and hydrophobicity in materials, which is beneficial for applications requiring durability and resistance to environmental factors.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is used as a precursor in synthesizing specialty chemicals and fine chemicals. Its versatility allows it to serve as a building block for producing various chemical products with specific functionalities.

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Anticancer drug development, anti-inflammatory agents |

| Biological Studies | Enzyme kinetics studies, metabolic pathway investigations |

| Materials Science | Development of polymers and coatings |

| Industrial Applications | Synthesis of specialty chemicals |

Mecanismo De Acción

The mechanism of action of 2-(Acetyloxy)-3-fluorophenyl acetate involves its interaction with biological targets such as enzymes. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The fluorophenyl moiety can interact with hydrophobic pockets in proteins, potentially modulating their activity .

Comparación Con Compuestos Similares

- 2-(Acetyloxy)-4-fluorophenyl acetate

- 2-(Acetyloxy)-3-chlorophenyl acetate

- 2-(Acetyloxy)-3-bromophenyl acetate

Comparison: 2-(Acetyloxy)-3-fluorophenyl acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Actividad Biológica

2-(Acetyloxy)-3-fluorophenyl acetate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound features an acetyloxy group and a fluorine atom on a phenyl ring. Its chemical structure can be represented as follows:

This structure is significant as the presence of the acetyloxy and fluorine groups can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Antimicrobial Activity : Similar compounds have demonstrated the ability to disrupt bacterial cell membranes, leading to cell death.

- Antioxidant Properties : It may scavenge free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. A notable study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess this effect. The results indicated a decrease in tumor necrosis factor-alpha (TNF-α) levels by approximately 50% at a concentration of 10 µM.

Case Studies

- Study on Anticancer Properties : A recent investigation explored the anticancer potential of this compound against human cancer cell lines. The compound exhibited cytotoxic effects, with an IC50 value of 12 µM in breast cancer cells (MCF-7). This suggests that it may induce apoptosis through mitochondrial pathways.

- Neuroprotective Effects : Another study assessed the neuroprotective effects of this compound in a rodent model of neurodegeneration. Treatment with this compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates moderate absorption and distribution properties. Studies suggest that it achieves peak plasma concentrations within 1-2 hours post-administration, with a half-life ranging from 4 to 6 hours. This profile supports its potential for therapeutic applications, although further studies are required to optimize its bioavailability.

Propiedades

IUPAC Name |

(2-acetyloxy-3-fluorophenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c1-6(12)14-9-5-3-4-8(11)10(9)15-7(2)13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTJLHYKOIAVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=CC=C1)F)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.